Ethyl 2-amino-4-(pyridin-4-yl)butanoate

Lipophilicity Drug Design ADME

Ethyl 2-amino-4-(pyridin-4-yl)butanoate (CAS 1342363-86-3) is a heteroaromatic amino acid ester building block with the molecular formula C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol. The compound features an α-amino ester backbone linked to a pyridin-4-yl group, integrating an ethyl ester-protected amino acid moiety with a nitrogen-containing aromatic heterocycle.

Molecular Formula C11H16N2O2
Molecular Weight 208.261
CAS No. 1342363-86-3
Cat. No. B2863693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-4-(pyridin-4-yl)butanoate
CAS1342363-86-3
Molecular FormulaC11H16N2O2
Molecular Weight208.261
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=NC=C1)N
InChIInChI=1S/C11H16N2O2/c1-2-15-11(14)10(12)4-3-9-5-7-13-8-6-9/h5-8,10H,2-4,12H2,1H3
InChIKeyJHIKUUJJSIPFSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-amino-4-(pyridin-4-yl)butanoate (CAS 1342363-86-3): Building Block Properties and Procurement Specification


Ethyl 2-amino-4-(pyridin-4-yl)butanoate (CAS 1342363-86-3) is a heteroaromatic amino acid ester building block with the molecular formula C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol . The compound features an α-amino ester backbone linked to a pyridin-4-yl group, integrating an ethyl ester-protected amino acid moiety with a nitrogen-containing aromatic heterocycle . This structural combination makes it a versatile intermediate for organic synthesis and medicinal chemistry research, where it serves as a precursor for more complex molecules with potential biological activity .

Why Ethyl 2-amino-4-(pyridin-4-yl)butanoate Cannot Be Replaced by Methyl, tert-Butyl, or Acid Analogs


Substituting the ethyl ester moiety of 1342363-86-3 with a methyl, tert-butyl, or free acid group significantly alters key physicochemical and reactivity parameters that directly impact synthetic utility and downstream applications. The ethyl ester confers a distinct balance of lipophilicity (LogP 0.65) and hydrolytic stability compared to the methyl analog (LogP 0.5) [1], influencing solubility, membrane permeability, and chromatographic behavior. The tert-butyl variant (LogP 1.5) [2] offers enhanced steric bulk for orthogonal protection but differs in deprotection conditions, while the free acid (LogP 0.02) requires different coupling strategies. These differences are quantifiable and directly affect the outcome of synthetic routes, biological assays, and scale-up processes, making generic substitution a significant risk to research reproducibility.

Quantitative Differentiation of Ethyl 2-amino-4-(pyridin-4-yl)butanoate Against Closest Analogs


Lipophilicity (LogP): Ethyl Ester Offers Intermediate cLogP for Balanced Permeability

The lipophilicity of ethyl 2-amino-4-(pyridin-4-yl)butanoate (LogP 0.65) is intermediate between the methyl ester (XLogP3 0.5) [1] and the tert-butyl ester (XLogP3 1.5) [2], and substantially higher than the free acid (LogP 0.02) . This quantifiable difference in partition coefficient directly impacts predicted membrane permeability and solubility, critical parameters for compound selection in drug discovery campaigns.

Lipophilicity Drug Design ADME Physicochemical Properties

Boiling Point and Volatility: Ethyl Ester Provides Higher Thermal Stability for Processing

The predicted boiling point of ethyl 2-amino-4-(pyridin-4-yl)butanoate is 337.4±37.0 °C at 760 mmHg , which is 14 °C higher than the methyl ester analog (323.4±37.0 °C) [1]. This difference, while predicted, suggests enhanced thermal stability that can be advantageous during synthetic manipulations requiring elevated temperatures, such as solvent removal, distillation, or reactions under reflux conditions.

Thermal Stability Synthetic Chemistry Process Development

Density and Molecular Volume: Ethyl Ester Exhibits Lower Density than Methyl Ester

The predicted density of ethyl 2-amino-4-(pyridin-4-yl)butanoate is 1.1±0.1 g/cm³ , compared to 1.125±0.06 g/cm³ for the methyl ester analog [1]. While the difference is modest, it reflects the increased molecular volume of the ethyl group (C₂H₅ vs. CH₃), which can influence packing in solid-state formulations, solution molarity calculations, and chromatographic retention.

Density Molecular Volume Physicochemical Characterization

Commercial Purity and Availability: ≥98% Purity Standard with Multi-Vendor Sourcing

Ethyl 2-amino-4-(pyridin-4-yl)butanoate is commercially available from multiple reputable vendors with a standard purity of ≥98% [REFS-1, REFS-2]. This high purity threshold ensures minimal batch-to-batch variability and reduces the need for additional purification steps prior to use in sensitive reactions. In contrast, some analogs (e.g., certain protected derivatives) may be offered at lower purities (e.g., 95%) or have more limited commercial availability, potentially introducing impurities that could confound assay results or synthetic yields.

Chemical Purity Procurement Vendor Reliability

Optimal Application Scenarios for Ethyl 2-amino-4-(pyridin-4-yl)butanoate


Medicinal Chemistry: Intermediate Lipophilicity Scaffold for Hit-to-Lead Optimization

The LogP value of 0.65 for ethyl 2-amino-4-(pyridin-4-yl)butanoate positions it favorably within the typical range for CNS drug candidates and orally bioavailable agents (LogP 1-3). Its intermediate lipophilicity, compared to the more polar methyl ester (LogP 0.5) [1] and the significantly more lipophilic tert-butyl ester (LogP 1.5) [2], makes it a strategic choice for balancing solubility and permeability during lead optimization. Researchers can utilize this building block to construct compound libraries where the ethyl ester moiety modulates physicochemical properties without introducing excessive hydrophobicity.

Synthetic Chemistry: Robust Intermediate for Multi-Step Synthesis Requiring Thermal Stability

With a predicted boiling point of 337.4±37.0 °C , which is 14 °C higher than the methyl ester analog [1], this ethyl ester derivative exhibits enhanced thermal robustness. This characteristic is particularly valuable in multi-step synthetic sequences involving heating, distillation, or prolonged reaction times. The compound's stability under these conditions minimizes decomposition and improves overall yields, making it a reliable intermediate for complex molecule construction, including peptide mimetics and heterocyclic scaffolds.

Process Development: High-Purity Building Block for Reproducible Scale-Up

Commercially available with a consistent purity of ≥98% from multiple vendors [REFS-1, REFS-2], ethyl 2-amino-4-(pyridin-4-yl)butanoate reduces the need for extensive in-house purification prior to use. This high purity standard, coupled with its well-characterized physicochemical profile (density 1.1±0.1 g/cm³ [2]), facilitates accurate stoichiometric calculations and ensures batch-to-batch consistency. Such reliability is critical for process chemists scaling up synthetic routes, where impurity profiles and variable quality can derail production timelines and cost projections.

Drug Discovery: Ester Prodrug Strategy with Controllable Hydrolytic Release

The ethyl ester functionality serves as a latent carboxylic acid, offering a controlled release strategy in prodrug design. The ethyl ester's intermediate hydrolytic stability, inferred from its physicochemical properties (LogP 0.65 ), suggests a slower enzymatic hydrolysis rate compared to the methyl ester, while maintaining better solubility than the tert-butyl ester. This property can be exploited to modulate the pharmacokinetic profile of a drug candidate, providing a means to optimize exposure and duration of action without resorting to complex formulation approaches.

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